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molecular formula C10H6N2O3 B3037804 Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 62208-68-8

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B3037804
M. Wt: 202.17 g/mol
InChI Key: SLFPKTKTPDVQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921361B2

Procedure details

To a stirred solution of 3-amino-2,3-dihydrobenzofuran-2-carboxamide (82.2 mg, 0.461 mmol, 1.0 eq.) in anhydrous toluene (8 mL) under an inert atmosphere was added oxalyl chloride (70.2 mg, 553 μmol, 1.2 eq.) in a dropwise manner. The resulting mixture was heated to reflux (115° C.) for 4 hours whereupon it was cooled and stirred for a further 16 hours. The crude reaction mixture was concentrated to half of its volume and filtered to give a colorless solid (41.5 mg, 45%).
Name
3-amino-2,3-dihydrobenzofuran-2-carboxamide
Quantity
82.2 mg
Type
reactant
Reaction Step One
Quantity
70.2 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
45%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH:3]1[C:11]([NH2:13])=[O:12].C(Cl)(=O)[C:15](Cl)=[O:16]>C1(C)C=CC=CC=1>[NH:1]1[C:2]2[C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=3[O:4][C:3]=2[C:11](=[O:12])[NH:13][C:15]1=[O:16]

Inputs

Step One
Name
3-amino-2,3-dihydrobenzofuran-2-carboxamide
Quantity
82.2 mg
Type
reactant
Smiles
NC1C(OC2=C1C=CC=C2)C(=O)N
Name
Quantity
70.2 mg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
stirred for a further 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to half of its volume
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C(NC(C2=C1C1=C(O2)C=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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